5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including furan, thiophene, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Formation of the thiophen-3-ylmethyl intermediate: Thiophene can be alkylated using a similar approach.
Coupling with benzenesulfonamide: The intermediates can be coupled with benzenesulfonamide under appropriate conditions, such as using a base and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.
Medicine
Potential medicinal applications could include its use as an antimicrobial or anticancer agent, given the presence of bioactive functional groups.
Industry
In industry, the compound might be used in the development of new polymers or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)benzenesulfonamide
- N-(thiophen-3-ylmethyl)benzenesulfonamide
- 2-methoxybenzenesulfonamide
Uniqueness
The uniqueness of 5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
5-ethyl-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-3-15-6-7-18(23-2)19(11-15)26(21,22)20(12-16-8-10-25-14-16)13-17-5-4-9-24-17/h4-11,14H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMALYRMVKSXWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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